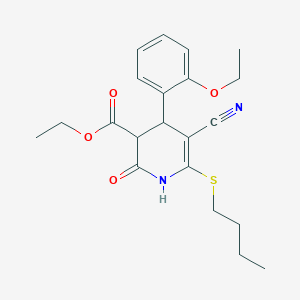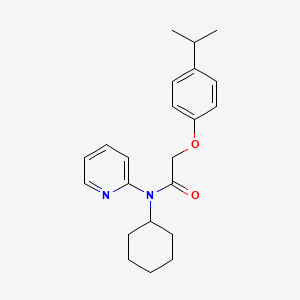
ethyl 6-(butylthio)-5-cyano-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
Overview
Description
Ethyl 6-(butylthio)-5-cyano-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.16132849 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
- A study explored the phosphine-catalyzed [4 + 2] annulation process, demonstrating the synthesis of highly functionalized tetrahydropyridines, which could include the synthesis or functionalization of compounds related to ethyl 6-(butylthio)-5-cyano-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate (Zhu, Lan, & Kwon, 2003).
- Another study focused on the synthesis of thiazoles and their fused derivatives, showcasing the versatility of similar chemical frameworks in producing compounds with antimicrobial activities (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Antimicrobial and Antimycobacterial Activities
- Research on tetrahydropyridine esters revealed their potential as antimycobacterial agents, with specific compounds showing significant activity against Mycobacterium tuberculosis. This study underscores the therapeutic potential of structurally similar compounds in treating tuberculosis (Raju, Stephen, Subbu, Debjani, Perumal, & Dharmarajan, 2010).
Material Science Applications
- A novel approach for the synthesis and characterization of pyridine-incorporated alcohol-soluble neutral polyfluorene derivatives was explored for their use as efficient cathode-modifying layers in polymer solar cells. The inclusion of pyridine groups improved solubility and electronic properties, enhancing the performance of polymer solar cells (Chen, Liu, He, Wu, Yang, Zhang, & Cao, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 6-butylsulfanyl-5-cyano-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-4-7-12-28-20-15(13-22)17(14-10-8-9-11-16(14)26-5-2)18(19(24)23-20)21(25)27-6-3/h8-11,17-18H,4-7,12H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZUZLYWASNZSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C(C(C(=O)N1)C(=O)OCC)C2=CC=CC=C2OCC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064015.png)
![dimethyl 2-[(3-methyl-2-butenoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4064023.png)
![methyl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4064042.png)
![N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}isonicotinamide](/img/structure/B4064077.png)
![N-[2-(1-piperidinyl)-1,2-dihydro-1-acenaphthylenyl]methanesulfonamide](/img/structure/B4064081.png)
![4-bromophenyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4064089.png)
![N-benzyl-5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4064093.png)
![2-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4064098.png)

![1-(2-{1-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]piperidin-4-yl}ethyl)pyrrolidin-2-one](/img/structure/B4064108.png)

![N,N'-[1,3-phenylenebis(methylene)]bis[2-(phenylthio)acetamide]](/img/structure/B4064116.png)
![4-[3-(3,4-dimethoxyphenyl)-1-oxo-11-(3-pyridinyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4064117.png)
![2-(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-4-methyl-1(2H)-phthalazinone](/img/structure/B4064119.png)
